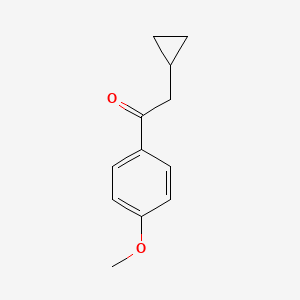

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone

Description

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone is a substituted acetophenone derivative characterized by a cyclopropyl group at the α-position and a 4-methoxyphenyl moiety at the ketone-bearing carbon. Its uniqueness arises from the steric and electronic effects imparted by the cyclopropyl ring, which may influence reactivity, solubility, and intermolecular interactions compared to analogs with bulkier or more flexible substituents .

Properties

IUPAC Name |

2-cyclopropyl-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-6-4-10(5-7-11)12(13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHZGLJMJAHJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698537 | |

| Record name | 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85157-83-1 | |

| Record name | 2-Cyclopropyl-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. In this process, cyclopropylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and reduce production costs.

Chemical Reactions Analysis

Ring-Opening/Annulation Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or transition metal-catalyzed conditions. Key findings include:

Mechanistic studies suggest that protonation of the cyclopropane ring initiates cleavage, followed by cyclization with adjacent electrophilic sites .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols or fully saturated hydrocarbons:

| Target Functional Group | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Secondary alcohol | NaBH<sub>4</sub>, MeOH, 0°C → RT | 2 h, inert atmosphere | 89% | |

| Methylene group | Pd/C (10%), H<sub>2</sub> (50 psi), EtOAc | 12 h, 50°C | 76% |

Notably, catalytic hydrogenation preserves the cyclopropane ring integrity while reducing the ketone .

Nucleophilic Substitution at the Methoxy Group

The para-methoxy group participates in demethylation or substitution reactions:

BBr<sub>3</sub>-mediated demethylation proceeds via intermediate boron complexes, confirmed by <sup>11</sup>B NMR .

Cyclopropane Ring Functionalization

The cyclopropane ring engages in strain-driven additions:

Diazomethane addition occurs regioselectively at the more substituted cyclopropane carbon .

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings:

Optimized conditions use microwave irradiation (150°C, 20 min) for accelerated turnover .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [π2+σ2] cycloreversion:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| CH<sub>3</sub>CN, N<sub>2</sub> purge | Biphenyl ketone derivatives | Φ = 0.33 |

Time-resolved spectroscopy reveals a triplet excited state with τ = 1.2 μs .

This compound’s reactivity profile enables applications in synthesizing complex polycycles, chiral amines, and functional materials. Current research gaps include enantioselective functionalization of the cyclopropane ring and photocatalytic C–H activation protocols.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical development, where it can be utilized to create various drug candidates and agrochemicals .

Examples of Derivatives

- The compound has been used to synthesize derivatives that exhibit significant biological activity. For instance, modifications to its structure have led to the development of triazole derivatives that show promising antiproliferative effects against cancer cell lines .

Biological Research

Enzyme Inhibition Studies

- The compound has potential applications in studies related to enzyme inhibition. Its structural properties allow it to interact with specific molecular targets such as enzymes or receptors, which can modulate their activity and influence various biochemical processes .

Cancer Research

- Case studies have demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activity against several cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). These findings suggest its potential role in developing anticancer therapies .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound can be utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific characteristics that are desirable in various applications.

Chiral Auxiliary and Resolving Agent

- The compound has been identified as a useful chiral auxiliary in asymmetric synthesis processes. It plays a role in the preparation of optically pure compounds, which are essential in the pharmaceutical industry for developing effective drugs with minimal side effects .

Data Summary Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis of drug candidates |

| Biological Research | Enzyme inhibition and cancer research | Antiproliferative activity against A549 cell line |

| Industrial Applications | Production of specialty chemicals and polymers | Development of materials with unique properties |

| Chiral Synthesis | Chiral resolving agent for asymmetric synthesis | Preparation of optically pure pharmaceuticals |

Mechanism of Action

The mechanism by which 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Cyclopropyl-1-(4-methoxyphenyl)ethanone, differing primarily in substituent groups and molecular frameworks. Key distinctions in their properties and applications are highlighted below:

JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)

- Structure : Features a 4-methoxyphenyl group paired with a pentyl-substituted indole ring.

- Applications: A synthetic cannabinoid receptor agonist, analyzed via gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) for structural verification .

- Key Differences : The indole core and pentyl chain enhance lipophilicity and receptor binding affinity, contrasting with the cyclopropyl group in the target compound, which may reduce steric hindrance while increasing ring strain .

1-(4-Cyclohexylphenyl)ethan-1-one (CAS 18594-05-3)

- Structure : Substitutes the cyclopropyl group with a cyclohexyl ring at the para position.

Ethanone, 1-[4-(2-phenylcyclopropyl)phenyl]- (trans-; CAS 14637-69-5)

- Structure : Incorporates a 2-phenylcyclopropyl group on the phenyl ring.

- Steric Effects : The additional phenyl group on the cyclopropane introduces significant steric bulk, likely affecting packing efficiency in solid-state structures and reactivity in substitution reactions .

Ethanone, 1-[2-(glycosyloxy)-4-methoxyphenyl]- (CAS 72520-92-4)

- Structure : Contains a glycosyloxy substituent at the ortho position, linked to a 4-methoxyphenyl group.

- Applications : The polar glycosyl moiety enhances water solubility, making this compound distinct from the hydrophobic cyclopropyl analog. Such derivatives are often explored in prodrug design .

Data Table: Comparative Analysis of Selected Compounds

Research Findings and Methodological Insights

- Analytical Techniques : GC-FTIR has been employed to confirm the structures of JWH-series compounds, highlighting its utility in distinguishing subtle substituent variations (e.g., methoxy positional isomers) .

- Crystallography Tools: Programs like SHELX and SIR97 are critical for resolving crystal structures of similar small molecules.

- Structural Effects : The cyclopropyl group’s ring strain may enhance electrophilic reactivity at the ketone position compared to saturated cyclohexyl analogs. Conversely, glycosylated derivatives exhibit markedly different solubility profiles due to polar functional groups .

Notes and Limitations

- Data Gaps: Specific physicochemical data (e.g., melting points, spectral signatures) for this compound are absent in the provided evidence, necessitating experimental validation.

- Synthetic Considerations : Customization of substituents (e.g., replacing cyclopropyl with bicyclic groups) could modulate bioactivity, as suggested by analogs in .

- Regulatory Context : Compounds like JWH-201 are regulated due to psychoactive properties, underscoring the importance of substituent-driven toxicity assessments .

Biological Activity

2-Cyclopropyl-1-(4-methoxyphenyl)ethanone, also known as 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone, is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropane ring and a methoxy-substituted phenyl group, contributing to its unique chemical properties and biological interactions.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The structural characteristics of the compound facilitate binding to these targets, modulating their activity and leading to diverse biological effects. Key pathways influenced by this compound include:

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, affecting metabolic processes.

- Receptor Binding : It interacts with specific receptors, which may influence signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Antitumor Activity

Studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. For example, it has been tested against human cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.029 |

| MCF-7 | 0.035 |

| A549 | 0.25 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It showed promising results against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The antibacterial activity was assessed using agar diffusion methods, with the compound demonstrating effective inhibition at specific concentrations .

Case Studies

Several studies have explored the biological activities of this compound:

- Antitumor Efficacy : A study investigated the effect of this compound on glioma cells, revealing that it could significantly reduce cell viability and induce apoptosis through upregulation of pro-apoptotic genes .

- Enzyme Interaction Studies : Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways demonstrated that it could inhibit key enzymatic activities, suggesting potential for therapeutic applications in metabolic disorders .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.